molecular formula C9H15NO2 B14629057 3-Cyclohexyl-1,3-oxazolidin-2-one CAS No. 55390-61-9

3-Cyclohexyl-1,3-oxazolidin-2-one

Cat. No.: B14629057
CAS No.: 55390-61-9
M. Wt: 169.22 g/mol
InChI Key: AYYGAWVEIGPHNB-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring with both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its significant biological activities, particularly in the development of antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates. One efficient method is the base-catalyzed cyclization of 1-alkylamino- and 1-arylamino-3-[2-(vinyloxy)ethoxy]propan-2-ols with dimethyl carbonate, yielding N-substituted oxazolidin-2-ones in high yields . Another approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods: Industrial production methods for oxazolidinones, including this compound, often utilize scalable and efficient synthetic routes. These methods may involve the use of microwave irradiation in a chemical paste medium, which enhances reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1,3-oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of protein synthesis. It targets the early stages of protein synthesis by binding to the ribosomal peptidyl transferase center, preventing the formation of the initiation complex . This action disrupts bacterial growth and replication.

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexyl-1,3-oxazolidin-2-one is unique due to its specific cyclohexyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and efficacy in various applications compared to other oxazolidinones .

Properties

CAS No.

55390-61-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-cyclohexyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H15NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h8H,1-7H2

InChI Key

AYYGAWVEIGPHNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCOC2=O

Origin of Product

United States

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